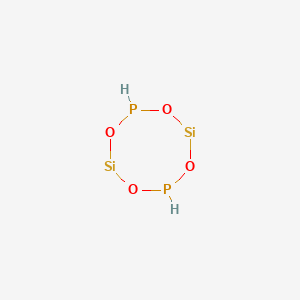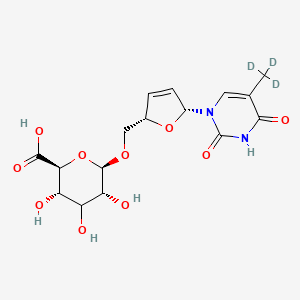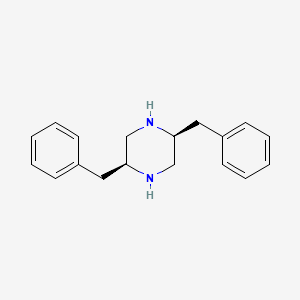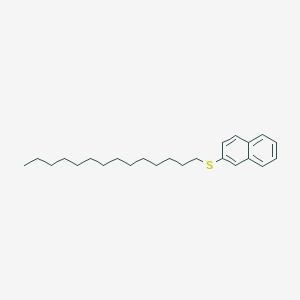![molecular formula C8H12O B14747761 Bicyclo[2.2.2]octane, 2,3-epoxy- CAS No. 278-84-2](/img/structure/B14747761.png)
Bicyclo[2.2.2]octane, 2,3-epoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.2]octane, 2,3-epoxy- is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigidity and strain-free system. The 2,3-epoxy group adds an additional layer of complexity and reactivity to the molecule, making it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octane, 2,3-epoxy- typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and subsequent reactions introduce the epoxy group at the 2,3-positions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of catalysts and controlled reaction conditions are essential for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.2]octane, 2,3-epoxy- undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]octane, 2,3-epoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and systems.
Medicine: Investigated for its potential as a drug scaffold due to its rigidity and unique structure.
Industry: Used in the development of new materials and polymers
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.2]octane, 2,3-epoxy- involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design inhibitors and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the epoxy group, making it less reactive.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Norbornane: Similar rigidity but different chemical properties due to its structure.
Uniqueness
Bicyclo[2.2.2]octane, 2,3-epoxy- is unique due to its combination of a rigid bicyclic structure and a highly reactive epoxy group. This combination makes it a valuable compound for various chemical and biological applications .
Eigenschaften
CAS-Nummer |
278-84-2 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
3-oxatricyclo[3.2.2.02,4]nonane |
InChI |
InChI=1S/C8H12O/c1-2-6-4-3-5(1)7-8(6)9-7/h5-8H,1-4H2 |
InChI-Schlüssel |
XYBMDMJEJFCMFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C3C2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)








![[30]Annulene](/img/structure/B14747734.png)




